Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to 6,8-Dibromoimidazo[1,2-b]pyridazine: Properties, Synthesis, and Applications in Drug Discovery
The imidazo[1,2-b]pyridazine nucleus is a prominent heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1] This distinction is attributed to its rigid, planar structure and the strategic placement of nitrogen atoms, which allow for a wide range of interactions with various biological targets.[1] The versatility of this core is exemplified by the FDA-approved multi-kinase inhibitor ponatinib, used in the treatment of chronic myeloid leukemia (CML), which features the imidazo[1,2-b]pyridazine moiety.[2][3][4]
Within this important class of compounds, 6,8-Dibromoimidazo[1,2-b]pyridazine emerges as a cornerstone intermediate. Its two bromine atoms serve as highly versatile synthetic handles, enabling extensive chemical modifications through modern cross-coupling reactions. This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and significant applications of 6,8-Dibromoimidazo[1,2-b]pyridazine for researchers, scientists, and professionals in the field of drug development.
Core Chemical and Physical Properties
6,8-Dibromoimidazo[1,2-b]pyridazine is a key building block for creating libraries of substituted imidazo[1,2-b]pyridazine derivatives for screening and optimization in drug discovery programs.
| Property | Data | Source(s) |
| CAS Number | 1206487-36-6 | [5] |
| Molecular Formula | C₆H₃Br₂N₃ | N/A |
| Molecular Weight | 276.92 g/mol | N/A |
| Appearance | Off-white to light-colored solid | [6] |
| Storage Temperature | 2-8°C, Inert atmosphere | [5][6] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="0.87,0!"]; N3 [label="N", pos="-0.87,0!"]; C1 [label="C", pos="-1.73,1.5!"]; C2 [label="C", pos="-2.6,0!"]; C3 [label="C", pos="-1.73,-1.5!"]; C4 [label="C", pos="1.73,-1.5!"]; C5 [label="C", pos="2.6,0!"]; C6 [label="C", pos="1.73,1.5!"];
Br1 [label="Br", pos="-3.47,-1.5!"]; Br2 [label="Br", pos="3.47,1.5!"];
H1 [label="H", pos="-2.23,2.0!"]; H2 [label="H", pos="3.1,0!"]; H3 [label="H", pos="2.23,-2.0!"];
// Imidazole Ring N1 -- C6; C6 -- C5; C5 -- N2; N2 -- C4; C4 -- N1;
// Pyridazine Ring N1 -- C1; C1 -- C2; C2 -- C3; C3 -- N3; N3 -- N2;
// Double bonds edge [style=bold, color="#202124"]; C1 -- C2 [style=double]; C3 -- N3 [style=double]; C4 -- C5 [style=double]; C6 -- N1 [style=double]; N2 -- C4 [style=double];
// Bromine attachments C2 -- Br1; C6 -- Br2;
// Hydrogen attachments C1 -- H1; C5 -- H2; C4 -- H3; }
Caption: Chemical structure of 6,8-Dibromoimidazo[1,2-b]pyridazine.
Spectroscopic Profile: Characterization and Analysis
While specific, detailed spectra for 6,8-Dibromoimidazo[1,2-b]pyridazine are not widely published in commercial databases, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[7][8][9]
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple, showing three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Each signal would correspond to the single protons at the C2, C3, and C7 positions of the heterocyclic core. The exact chemical shifts and coupling constants would depend on the solvent used.
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¹³C NMR (Carbon NMR): The carbon NMR spectrum would display six signals corresponding to the six carbon atoms of the imidazo[1,2-b]pyridazine ring. The carbons directly bonded to the electronegative bromine atoms (C6 and C8) would be significantly shifted downfield.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with the molecular ion peaks (M+, M+2, M+4) being the most prominent feature, confirming the compound's elemental composition.
Synthesis and Chemical Reactivity
Synthetic Pathway
The synthesis of the imidazo[1,2-b]pyridazine backbone is typically achieved through a condensation reaction between a 3-aminopyridazine derivative and an α-haloketone or its equivalent.[10][11] For 6,8-Dibromoimidazo[1,2-b]pyridazine, a plausible route involves the cyclization of a dibrominated aminopyridazine with a suitable two-carbon synthon.
Caption: Generalized synthetic workflow for the imidazo[1,2-b]pyridazine core.
Reactivity and Synthetic Utility
The true value of 6,8-Dibromoimidazo[1,2-b]pyridazine for medicinal chemists lies in its reactivity. The bromine atoms at the C6 and C8 positions are excellent leaving groups, making them ideal sites for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions.[12]
This reactivity allows for the systematic and regioselective introduction of a vast array of chemical functionalities, which is fundamental to Structure-Activity Relationship (SAR) studies. Key transformations include:
-
Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with various amines.[13]
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Sonogashira Coupling: Introduction of alkyne moieties.
-
Heck Coupling: Formation of C-C bonds with alkenes.
Caption: Reactivity and key cross-coupling reactions of the scaffold.
Applications in Drug Discovery and Development
The imidazo[1,2-b]pyridazine scaffold has been successfully leveraged to develop therapeutics for a wide range of diseases.[3] Its derivatives have demonstrated potent biological activities, including:
-
Anticancer Agents: Primarily as kinase inhibitors targeting enzymes like CDK12/13, TRK, and VEGFR2.[1][14] The ability to modify the scaffold at multiple positions allows for fine-tuning of selectivity and potency against specific cancer-related targets.
-
Anti-inflammatory and Autoimmune Diseases: Compounds based on this core have been developed as orally active inhibitors of Tyrosine Kinase 2 (Tyk2), which plays a key role in autoimmune and inflammatory signaling pathways.[15]
-
Neurological Disorders: Certain derivatives have been synthesized and evaluated as potential imaging agents for detecting β-amyloid plaques in the brain, a hallmark of Alzheimer's disease.[1][10]
-
Anti-infective Agents: The scaffold has been explored for the development of novel antibacterial, antiviral, and antiparasitic drugs.[3][13]
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using 6,8-Dibromoimidazo[1,2-b]pyridazine as the starting material. The causality behind each step is explained to provide field-proven insight.
Objective: To synthesize a C6-arylated derivative of 8-bromoimidazo[1,2-b]pyridazine.
Materials:
-
6,8-Dibromoimidazo[1,2-b]pyridazine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
Procedure:
-
Inert Atmosphere Preparation:
-
Step: Add 6,8-Dibromoimidazo[1,2-b]pyridazine, the arylboronic acid, and the base to a flame-dried reaction flask equipped with a magnetic stir bar.
-
Causality: The use of a flame-dried flask and subsequent purging with an inert gas (Argon or Nitrogen) is critical. Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen and moisture, which can lead to catalyst deactivation and significantly lower reaction yields.
-
-
Reagent Dissolution and Degassing:
-
Step: Add the anhydrous solvent mixture to the flask. Seal the flask and degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using a freeze-pump-thaw cycle (3 repetitions).
-
Causality: Degassing is a crucial step to remove dissolved oxygen from the solvent. This ensures the longevity and catalytic activity of the palladium species throughout the reaction, preventing oxidative side reactions.
-
-
Catalyst Addition:
-
Step: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.
-
Causality: Adding the catalyst last and under an inert atmosphere prevents its premature degradation before the catalytic cycle can begin.
-
-
Reaction Execution:
-
Step: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Causality: Heat provides the necessary activation energy for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). Vigorous stirring ensures homogeneity, which is vital for efficient reaction kinetics in a heterogeneous mixture (solid base in liquid solvent).
-
-
Work-up and Purification:
-
Step: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Causality: The aqueous work-up removes the inorganic base and boronic acid byproducts. Drying the organic layer is essential before solvent removal to prevent contamination of the final product with water.
-
-
Purification:
-
Step: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient).
-
Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products, yielding the pure C6-arylated compound for subsequent characterization and biological evaluation.
-
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![Numbering scheme for 6,8-Dibromoimidazo[1,2-b]pyridazine](https://i.imgur.com/example.png)
